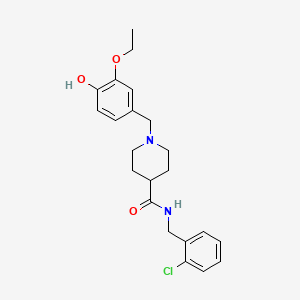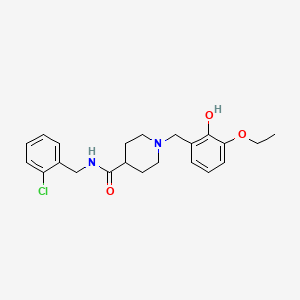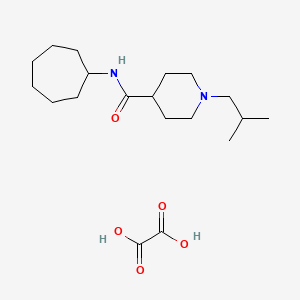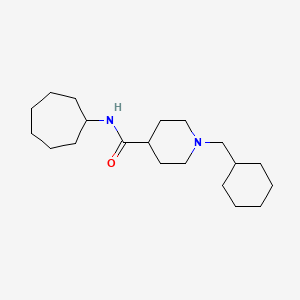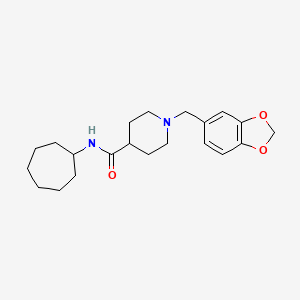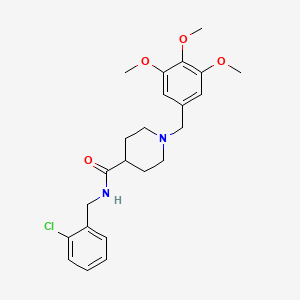
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide
Overview
Description
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key target for the development of analgesic drugs.
Mechanism of Action
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor but does not activate it. This prevents opioids from binding to the receptor and activating downstream signaling pathways that lead to pain relief, euphoria, and other effects. This compound has been shown to be highly selective for the mu-opioid receptor, with little to no binding affinity for other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal models, this compound has been shown to block the analgesic effects of opioids, suggesting that it could be used to develop new pain medications that do not produce the same addictive effects as traditional opioids. This compound has also been shown to reduce the reinforcing effects of opioids, suggesting that it could be used to treat opioid addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of mu-opioid receptor activation and inhibition without affecting other opioid receptors. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments.
One limitation of this compound is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are a number of future directions for research on N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide and its potential applications. One area of interest is the development of new pain medications that target the mu-opioid receptor but do not produce the same addictive effects as traditional opioids. This compound and other mu-opioid receptor antagonists could be used to develop these new medications.
Another area of interest is the use of this compound and other mu-opioid receptor antagonists in the treatment of opioid addiction. By blocking the reinforcing effects of opioids, these compounds could help reduce the risk of relapse and aid in the recovery process.
Overall, this compound is a valuable tool for studying the mu-opioid receptor and its role in pain modulation, addiction, and other physiological processes. While there are still many unanswered questions about the safety and efficacy of this compound in clinical settings, its potential applications make it an important area of research for the future.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide is primarily used in scientific research to study the mu-opioid receptor and its role in pain modulation, addiction, and other physiological processes. This compound has been shown to be a highly selective antagonist of the mu-opioid receptor, meaning it can block the effects of opioids on this receptor without affecting other opioid receptors. This makes this compound a valuable tool for studying the specific effects of mu-opioid receptor activation and inhibition.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4/c1-28-20-12-16(13-21(29-2)22(20)30-3)15-26-10-8-17(9-11-26)23(27)25-14-18-6-4-5-7-19(18)24/h4-7,12-13,17H,8-11,14-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUGTOKOLUCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



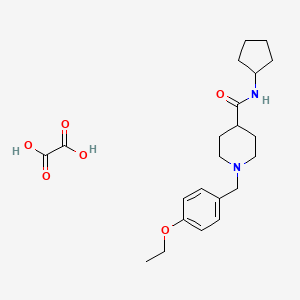
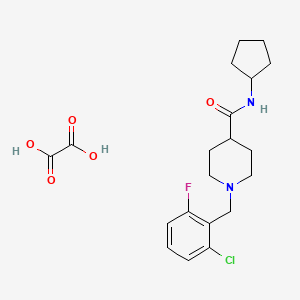
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
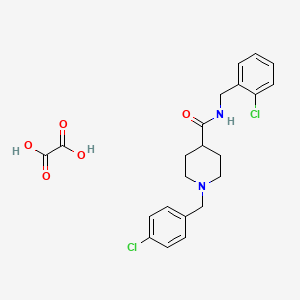
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)

